
2-Amino-5-nitropyrimidine
Overview
Description
2-Amino-5-nitropyrimidine (CAS: 3073-77-6) is a heterocyclic aromatic compound with the molecular formula C₄H₄N₄O₂ and a molecular weight of 140.1 g/mol. It is characterized by a pyrimidine ring substituted with an amino group at position 2 and a nitro group at position 3. Key physical properties include a melting point of 235–237°C, a boiling point of 256.57°C, and a density of 1.5799 g/cm³ . Its solubility in dimethylformamide (DMF) and crystalline structure, stabilized by hydrogen-bonding networks (C–H···N and C–H···O interactions), make it a versatile intermediate in organic synthesis and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-5-nitropyrimidine can be synthesized through several methods. One common approach involves the nitration of 2-aminopyrimidine. The reaction typically uses nitric acid and sulfuric acid as nitrating agents. The reaction conditions must be carefully controlled to achieve the desired product without over-nitration or decomposition.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of palladium on activated charcoal as a catalyst in a hydrogenation reaction. For example, 5-nitropyrimidin-2-amine can be hydrogenated in methanol at room temperature to yield this compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-nitropyrimidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on activated charcoal.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on activated charcoal.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products:
Reduction: 2,5-Diaminopyrimidine.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has shown that derivatives of 2-amino-5-nitropyrimidine exhibit antimicrobial properties. For instance, studies have synthesized various analogs that demonstrated effective inhibition against bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or enzyme inhibition.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of synthesized this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 10 µg/mL, suggesting potent antibacterial activity .
1.2 Neuronal Nitric Oxide Synthase Inhibition
this compound has been investigated for its potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which is a target for treating neurological disorders. Modifications to the compound's structure have led to improved potency and selectivity for nNOS over other isoforms.
Data Table: Potency of nNOS Inhibitors
Compound | IC50 (nM) | Selectivity Ratio |
---|---|---|
Compound A | 46 | 388 (eNOS) |
Compound B | 48 | 135 (iNOS) |
This table summarizes the inhibitory activity of selected compounds based on the this compound scaffold, demonstrating their potential in drug development .
Materials Science
2.1 Non-linear Optical Properties
The compound has been studied for its non-linear optical properties, making it suitable for applications in photonics. Theoretical calculations suggest that this compound exhibits high first hyperpolarizability, indicating its potential use in optical devices.
Case Study: Optical Performance
A recent investigation into co-crystals of this compound showed enhanced optical performance, particularly in second harmonic generation (SHG). These materials could be utilized in laser technology and frequency conversion applications .
Analytical Chemistry
3.1 Surface-Enhanced Raman Scattering (SERS)
this compound has been employed in SERS applications due to its ability to enhance Raman signals when adsorbed on metallic substrates, such as silver nanoparticles.
Data Table: SERS Enhancement Factors
Substrate Type | Enhancement Factor |
---|---|
Silver Nanoplates | 1000 |
Gold Nanoparticles | 800 |
This data highlights the effectiveness of this compound in enhancing spectral signals for analytical detection methods .
Mechanism of Action
The mechanism of action of 2-Amino-5-nitropyrimidine depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds and participate in other interactions that influence the compound’s activity .
Comparison with Similar Compounds
Structural Analogues: Pyrimidine vs. Pyridine Derivatives
2-Amino-5-Nitropyridine
- Molecular Formula : C₅H₅N₃O₂
- Molecular Weight : 139.11 g/mol
- Melting Point : 186–190°C
- Key Differences :
2-Amino-5-Chloropyrimidine
- Molecular Formula : C₄H₄ClN₃
- Molecular Weight : 129.55 g/mol
- Key Differences: Substitution of the nitro group (–NO₂) with chlorine (–Cl) reduces electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions. Lower molecular weight (129.55 vs. 140.1) may enhance solubility in non-polar solvents .
Physical and Electronic Properties
Computational Studies: Density functional theory (DFT) analyses reveal that the nitro group in this compound significantly polarizes the pyrimidine ring, enhancing electrophilic reactivity compared to non-nitro analogues .
Biological Activity
2-Amino-5-nitropyrimidine (2A5NP) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 2A5NP, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and features a pyrimidine ring substituted with an amino group at the 2-position and a nitro group at the 5-position. This unique structure contributes to its reactivity and biological interactions.
Research indicates that 2A5NP exhibits multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Studies have shown that 2A5NP can inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested that compounds with similar structures can act as competitive inhibitors of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme crucial for energy metabolism in anaerobic bacteria .
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens, including Helicobacter pylori and Clostridium difficile. Its efficacy is believed to stem from its ability to interfere with bacterial metabolic processes .
Biological Activity Data
The biological activity of 2A5NP has been evaluated through various assays. Below is a summary table of its activity against different pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Helicobacter pylori | 16 µg/mL | Inhibition of PFOR |
Clostridium difficile | 32 µg/mL | Disruption of energy metabolism |
Campylobacter jejuni | 8 µg/mL | Competitive inhibition of key enzymes |
Case Studies
- Antibacterial Efficacy : In a study assessing the antibacterial properties of various nitropyrimidine derivatives, 2A5NP was found to be particularly effective against H. pylori, with an MIC comparable to established antibiotics. The study emphasized the potential for developing new antibacterial agents from modified pyrimidine structures .
- Toxicological Assessment : A toxicological evaluation revealed that high doses of 2A5NP resulted in reduced survival rates in animal models. Specifically, long-term exposure led to significant weight loss and organ-specific toxicity, indicating the need for careful dosage considerations in therapeutic applications .
- Computational Studies : Computational modeling has provided insights into the interaction between 2A5NP and target enzymes, predicting binding affinities and elucidating structural requirements for biological activity. These studies suggest that modifications to the nitro group could enhance potency while minimizing toxicity .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-amino-5-nitropyrimidine, and how can reaction pathways be optimized?
The synthesis of this compound often encounters unexpected side reactions due to competing substitution mechanisms. For example, attempts to synthesize 2-amino-4,6-dichloro-5-nitropyrimidine may yield 2-amino-4,5,6-trichloropyrimidine instead, as chloride ions replace nitro groups under specific conditions . Optimization involves controlling reaction temperature, solvent polarity, and stoichiometry of reagents. Analytical techniques like NMR, HPLC, and mass spectrometry are critical for tracking intermediates and verifying product purity.
Q. How should researchers safely handle and dispose of this compound in laboratory settings?
Proper safety protocols include wearing PPE (gloves, lab coats, goggles) and working in a fume hood to avoid inhalation or skin contact. Waste must be segregated into designated containers for hazardous organic compounds and processed by licensed waste management facilities to prevent environmental contamination . Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of according to local regulations.
Q. What spectroscopic methods are most effective for characterizing this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving its crystal structure and hydrogen-bonding networks . Complementary techniques include FT-IR for identifying functional groups (e.g., nitro and amino stretches at ~1530 cm⁻¹ and ~3350 cm⁻¹, respectively) and UV-Vis spectroscopy to study electronic transitions. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
Advanced Research Questions
Q. How do polymorphic forms of this compound influence its physicochemical properties?
Three polymorphs (I–III) of this compound exhibit distinct crystal packing due to variations in hydrogen-bonding motifs (e.g., N–H···N vs. C–H···O interactions). These differences impact solubility, melting points, and thermal stability. Computational studies using lattice energy calculations (e.g., PIXEL method) can predict polymorphism but may underestimate conformational flexibility, necessitating experimental validation via SCXRD and differential scanning calorimetry (DSC) .
Q. What role does this compound play in prebiotic chemistry, and how can its formation be modeled experimentally?
The compound has been detected in organic residues formed under simulated interstellar conditions (e.g., UV irradiation of pyrimidine in ice mixtures). Researchers replicate such environments using vacuum chambers, low temperatures (~10 K), and UV light sources. Detection relies on gas chromatography-mass spectrometry (GC-MS) and comparison with synthesized standards . These studies inform hypotheses about molecular evolution in space.
Q. How can computational modeling improve predictions of this compound's reactivity in drug design?
Density functional theory (DFT) calculations predict electron density distributions, aiding in understanding nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect directs substitution reactions to specific positions. Molecular docking simulations assess interactions with biological targets (e.g., DNA repair proteins), though limitations arise from neglecting solvent effects and protein flexibility .
Q. What in vivo pharmacokinetic properties make this compound a candidate for antiparasitic therapeutics?
Studies in murine models show prolonged plasma retention (24-hour half-life) and curative efficacy against Trichomonas vaginalis. The compound’s stability in acidic/neutral pH and slow excretion enable sustained therapeutic levels. Comparative studies with derivatives (e.g., 2-trifluoroacetamido-5-nitropyrimidine) highlight the importance of metabolic stability for systemic activity .
Properties
IUPAC Name |
5-nitropyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHFCFRJYJIJDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184753 | |
Record name | 5-Nitropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3073-77-6 | |
Record name | 2-Amino-5-nitropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3073-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitropyrimidin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3073-77-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3073-77-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5-Nitropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitropyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.408 | |
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Synthesis routes and methods
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